REACTION_CXSMILES
|
[Na].[N+:2]([C:5]1[CH:10]=[C:9]([N+]([O-])=O)[CH:8]=[C:7]([N+:14]([O-:16])=[O:15])[CH:6]=1)([O-:4])=[O:3].[CH3:17][OH:18]>>[N+:2]([C:5]1[CH:10]=[C:9]([O:18][CH3:17])[CH:8]=[C:7]([N+:14]([O-:16])=[O:15])[CH:6]=1)([O-:4])=[O:3] |^1:0|
|
Name
|
|
Quantity
|
4.26 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Type
|
CUSTOM
|
Details
|
the solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent, water
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The material was used without purification in the next step
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |